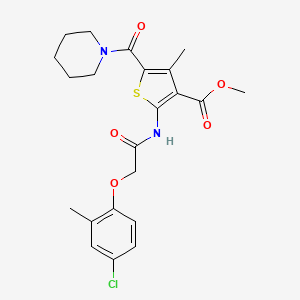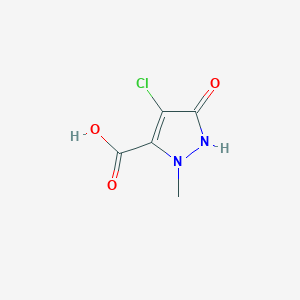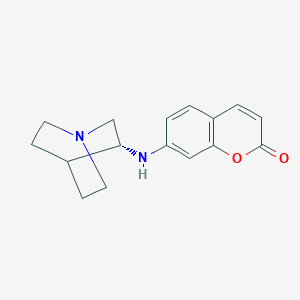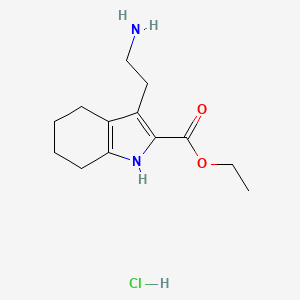![molecular formula C14H11F2NO B11778780 3-(3,5-Difluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11778780.png)
3-(3,5-Difluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Difluorofenil)-3,4-dihidro-2H-benzo[b][1,4]oxazina es un compuesto heterocíclico que presenta un anillo de benzoxazina fusionado con un grupo difluorofenilo
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-(3,5-Difluorofenil)-3,4-dihidro-2H-benzo[b][1,4]oxazina típicamente involucra la reacción de 2-aminofenol con 3,5-difluorobenzaldehído en condiciones ácidas. La reacción procede a través de un proceso de ciclización, formando el anillo de oxazina. Los solventes comunes utilizados en esta síntesis incluyen etanol y metanol, y la reacción a menudo se lleva a cabo a temperaturas elevadas para asegurar una ciclización completa .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden incluir reactores de flujo continuo para optimizar las condiciones de reacción y aumentar el rendimiento. El uso de catalizadores y parámetros de reacción optimizados pueden mejorar aún más la eficiencia del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-(3,5-Difluorofenil)-3,4-dihidro-2H-benzo[b][1,4]oxazina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el anillo de oxazina en su amina correspondiente.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan con frecuencia.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales, lo que lleva a una amplia gama de derivados.
Aplicaciones Científicas De Investigación
3-(3,5-Difluorofenil)-3,4-dihidro-2H-benzo[b][1,4]oxazina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar compuestos heterocíclicos más complejos.
Biología: Investigado por su potencial como molécula bioactiva con propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.
Industria: Utilizado en el desarrollo de materiales avanzados, incluidos polímeros y tintes
Mecanismo De Acción
El mecanismo de acción de 3-(3,5-Difluorofenil)-3,4-dihidro-2H-benzo[b][1,4]oxazina involucra su interacción con objetivos y vías moleculares específicas. El compuesto puede unirse a enzimas y receptores, modulando su actividad. Por ejemplo, puede inhibir ciertas enzimas involucradas en las vías de las enfermedades, ejerciendo así efectos terapéuticos .
Comparación Con Compuestos Similares
Compuestos Similares
3-(3,5-Difluorofenil)-1,2,4-oxadiazol: Comparte el grupo difluorofenilo pero tiene un núcleo heterocíclico diferente.
3-(3,5-Difluorofenil)-1,2,3-triazol: Otro compuesto con un grupo difluorofenilo pero un anillo de triazol en lugar de un anillo de oxazina.
Singularidad
3-(3,5-Difluorofenil)-3,4-dihidro-2H-benzo[b][1,4]oxazina es única debido a su estructura específica del anillo de oxazina, que confiere propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C14H11F2NO |
|---|---|
Peso molecular |
247.24 g/mol |
Nombre IUPAC |
3-(3,5-difluorophenyl)-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C14H11F2NO/c15-10-5-9(6-11(16)7-10)13-8-18-14-4-2-1-3-12(14)17-13/h1-7,13,17H,8H2 |
Clave InChI |
GPEQMBGPQMUIBV-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC2=CC=CC=C2O1)C3=CC(=CC(=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11778707.png)








![(6-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B11778758.png)


